Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-

Description

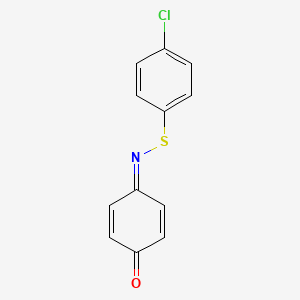

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-, is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the para-position and an electron-deficient 4-oxo-2,5-cyclohexadien-1-ylidene group. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No. |

75142-03-9 |

|---|---|

Molecular Formula |

C12H8ClNOS |

Molecular Weight |

249.72 g/mol |

IUPAC Name |

4-(4-chlorophenyl)sulfanyliminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C12H8ClNOS/c13-9-1-7-12(8-2-9)16-14-10-3-5-11(15)6-4-10/h1-8H |

InChI Key |

DBBDFIRABXCOSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=CC1=NSC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination Pathway

Bromination proceeds via electrophilic aromatic substitution, where bromine attacks the electron-rich quinon imine ring. The ortho and para positions relative to the sulfenamide group are preferentially halogenated due to resonance stabilization.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Benzenesulfenamide derivatives have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, a study demonstrated that certain benzenesulfenamides showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. Investigations into related compounds have revealed mechanisms of action involving apoptosis induction in cancer cells. For example, a study on benzenesulfenamide derivatives indicated their ability to inhibit cell proliferation in human cancer cell lines .

Materials Science

Polymer Additives

Benzenesulfenamide can be utilized as a curing agent or accelerator in rubber and polymer formulations. Its presence enhances the thermal stability and mechanical properties of the final products. A comparative study showed that the addition of this compound improved the tensile strength and elongation at break of rubber composites .

Nanomaterials Synthesis

Recent research has explored the use of benzenesulfenamide in synthesizing nanomaterials. The compound can act as a stabilizing agent in the formation of metal nanoparticles, which are useful in catalysis and electronics. A case study demonstrated successful synthesis of silver nanoparticles using benzenesulfenamide as a reducing agent, showcasing its versatility in nanotechnology .

Agricultural Applications

Pesticide Development

The compound's biological activity makes it a candidate for developing new pesticides. Studies have shown that benzenesulfenamide derivatives can exhibit herbicidal properties against specific weed species. Field trials indicated effective weed control with minimal phytotoxicity to crops, suggesting its potential use in sustainable agriculture practices .

Table 2: Properties of Benzenesulfenamide in Materials Science

Mechanism of Action

The mechanism of action of Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells.

Molecular Targets: The primary molecular targets include carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II), which are overexpressed in certain types of cancer.

Pathways Involved: The inhibition of carbonic anhydrase enzymes leads to alterations in cellular pH and metabolic pathways, ultimately resulting in cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in substituents on the aromatic rings or the nature of the sulfonamide-linked group. Key comparisons include:

Physicochemical Properties

- Solubility : The target compound’s dienylidene group reduces solubility in polar solvents compared to dimethoxy-substituted analogues .

- Stability : Nitro-substituted derivatives (e.g., 4-chloro-3-nitro variant) exhibit lower thermal stability (decomposition at 120°C vs. 180°C for the target compound) due to increased electron density disruption .

Research Findings and Implications

- Medicinal Chemistry : The target compound’s CA inhibitory activity positions it as a lead for anticancer drug development, though nitro-substituted derivatives require optimization to mitigate steric clashes .

- Material Science : The conjugated dienylidene system could be exploited in photosensitive materials or metal-organic frameworks (MOFs) for catalysis, building on insights from benzoylthiourea ligands .

Biological Activity

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-, known by its CAS number 38250-73-6, is a compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure

- Molecular Formula : C12H8ClNO3S

- Molecular Weight : 281.71 g/mol

- Appearance : Typically presented as a crystalline solid.

Structural Representation

The compound features a benzenesulfonamide core with a chloro substituent and a cyclohexadienone moiety, which is crucial for its biological interactions.

The biological activity of benzenesulfenamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group enhances its reactivity and potential as an inhibitor in biochemical pathways.

Pharmacological Effects

Research indicates that compounds similar to benzenesulfenamide exhibit:

- Antimicrobial Activity : In vitro studies suggest effectiveness against certain bacterial strains.

- Antitumor Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of benzenesulfenamide against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Cells :

- In vitro assays conducted on human cancer cell lines demonstrated that benzenesulfenamide induced apoptosis, particularly in breast cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

Comparative Analysis of Biological Activity

| Compound Name | Activity Type | Effective Concentration | Reference |

|---|---|---|---|

| Benzenesulfenamide | Antimicrobial | 50 µg/mL | |

| Similar Sulfonamides | Antitumor | 10 µM | |

| Other Analogs | Antimicrobial | 100 µg/mL |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that benzenesulfenamide may have favorable pharmacokinetic properties, including moderate absorption and metabolism.

Safety Profile

The safety profile of benzenesulfenamide remains under investigation. Current data suggest low toxicity levels at therapeutic doses, but comprehensive toxicological studies are required to establish safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.